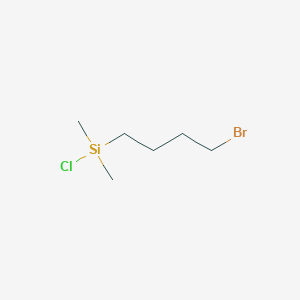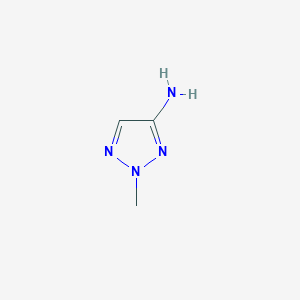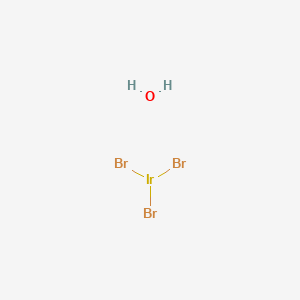
三臭化イリジウム水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromoiridium;hydrate, also known as iridium(III) bromide hydrate, is a chemical compound with the formula IrBr₃·xH₂O. It is a crystalline substance that contains iridium in the +3 oxidation state, coordinated with three bromide ions and water molecules. This compound is known for its high solubility in water and is used in various chemical applications due to its unique properties.
科学的研究の応用
Tribromoiridium;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of iridium-based materials and as a precursor for other iridium compounds.
準備方法
Synthetic Routes and Reaction Conditions
Tribromoiridium;hydrate can be synthesized through the reaction of iridium metal or iridium(III) oxide with hydrobromic acid. The reaction typically involves dissolving iridium or its oxide in concentrated hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete dissolution and reaction.
Purification: Crystallization from the solution to obtain pure tribromoiridium;hydrate.
Industrial Production Methods
In industrial settings, tribromoiridium;hydrate is produced by reacting iridium metal with bromine gas in the presence of water. This method ensures a high yield and purity of the compound. The process involves:
Reactants: Iridium metal, bromine gas, and water.
Reaction Vessel: A corrosion-resistant reactor to handle bromine gas.
Temperature and Pressure: Controlled conditions to optimize the reaction rate and yield.
化学反応の分析
Types of Reactions
Tribromoiridium;hydrate undergoes various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or elemental iridium using reducing agents.
Substitution: The bromide ligands can be substituted with other ligands such as chloride, nitrate, or organic ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using appropriate salts or acids.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds such as iridium(IV) oxide.
Reduction: Elemental iridium or lower oxidation state iridium compounds.
Substitution: Iridium complexes with different ligands, such as iridium(III) chloride.
作用機序
The mechanism of action of tribromoiridium;hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The iridium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, it can interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
類似化合物との比較
Similar Compounds
- Iridium(III) chloride hydrate (IrCl₃·xH₂O)
- Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃)
- Iridium(III) nitrate hydrate (Ir(NO₃)₃·xH₂O)
Uniqueness
Tribromoiridium;hydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Compared to iridium(III) chloride hydrate, it offers different reactivity and solubility properties, making it suitable for specific applications in catalysis and material science.
特性
IUPAC Name |
tribromoiridium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXFKPVKJZGJG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ir](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583719 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317828-27-6 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
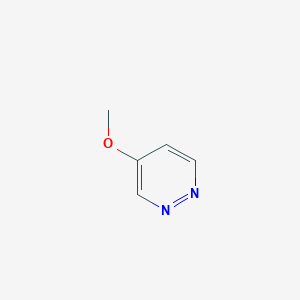

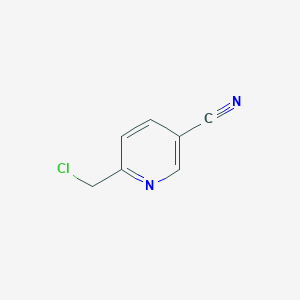
![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)
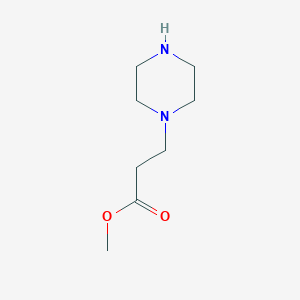
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
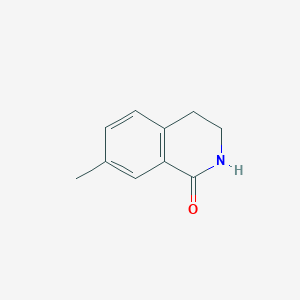
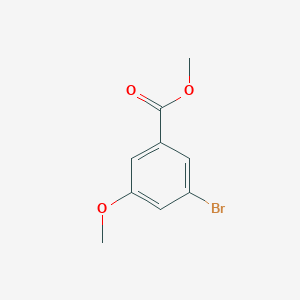
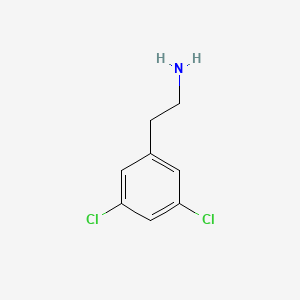
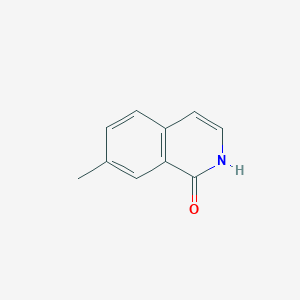
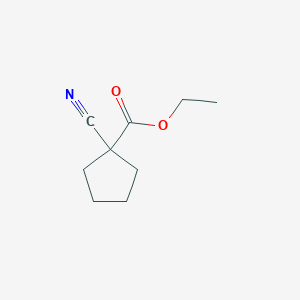
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
